molecular formula C12H10N2O3S B11805080 5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide

5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide

Cat. No.: B11805080
M. Wt: 262.29 g/mol
InChI Key: VXKJDISNJCWXJU-UHFFFAOYSA-N
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Description

5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide is a chemical compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide typically involves the reaction of 5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde with a suitable thioamide reagent. One common method involves the use of thiosemicarbazide under reflux conditions in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).

Major Products Formed

    Oxidation: 5-(4-Amino-2-nitrophenyl)furan-2-carbothioamide.

    Reduction: 5-(4-Methyl-2-nitrophenyl)tetrahydrofuran-2-carbothioamide.

    Substitution: 5-(4-Bromo-2-nitrophenyl)furan-2-carbothioamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, it targets the salicylate synthase MbtI from Mycobacterium tuberculosis. This enzyme catalyzes the first reaction in the biosynthesis of siderophores, which are essential for iron acquisition in the bacterium. By inhibiting this enzyme, the compound disrupts iron homeostasis, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and nitro groups on the phenyl ring, along with the furan and carbothioamide functionalities, makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

5-(4-methyl-2-nitrophenyl)furan-2-carbothioamide

InChI

InChI=1S/C12H10N2O3S/c1-7-2-3-8(9(6-7)14(15)16)10-4-5-11(17-10)12(13)18/h2-6H,1H3,(H2,13,18)

InChI Key

VXKJDISNJCWXJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C(=S)N)[N+](=O)[O-]

Origin of Product

United States

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